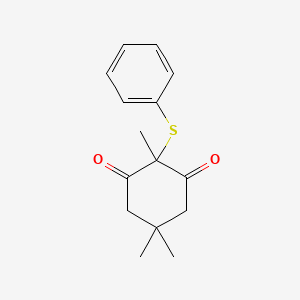![molecular formula C26H50O2Si2 B14544904 [(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane) CAS No. 62360-47-8](/img/structure/B14544904.png)
[(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane) is an organosilicon compound characterized by its unique structure, which includes two triethylsilane groups attached to a 3,5-di-tert-butyl-1,2-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane) typically involves the reaction of 3,5-di-tert-butylcatechol with triethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then further reacted to yield the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for [(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The triethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
[(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane) involves its interaction with specific molecular targets. The triethylsilane groups can participate in hydrophobic interactions, while the phenylene core can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane): This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
3,5-Di-tert-butylcatechol: A precursor to [(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane), it shares some chemical properties but lacks the triethylsilane groups.
Uniqueness
[(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane) is unique due to its specific combination of steric hindrance from the tert-butyl groups and the hydrophobic nature of the triethylsilane groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
CAS No. |
62360-47-8 |
|---|---|
Molecular Formula |
C26H50O2Si2 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
(2,4-ditert-butyl-6-triethylsilyloxyphenoxy)-triethylsilane |
InChI |
InChI=1S/C26H50O2Si2/c1-13-29(14-2,15-3)27-23-20-21(25(7,8)9)19-22(26(10,11)12)24(23)28-30(16-4,17-5)18-6/h19-20H,13-18H2,1-12H3 |
InChI Key |
SUMVIPNJVHZNLP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=CC(=CC(=C1O[Si](CC)(CC)CC)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


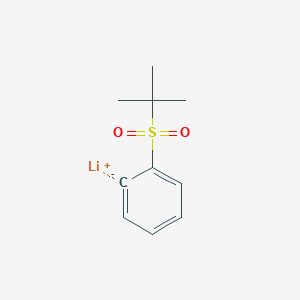
![N-[1-(Cyclohexylamino)-4-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14544824.png)
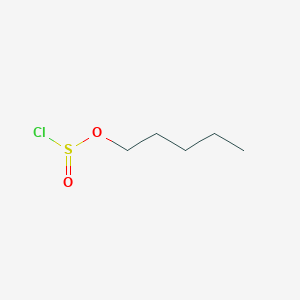
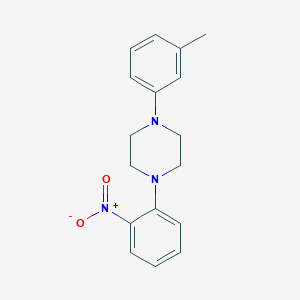
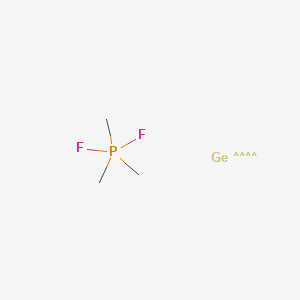
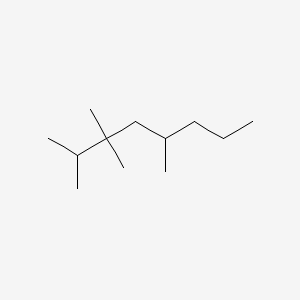
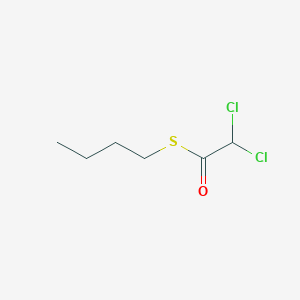
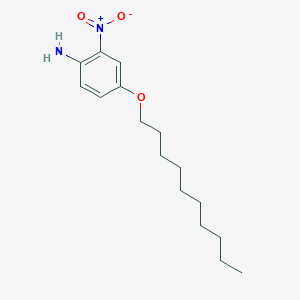
![3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl-](/img/structure/B14544852.png)
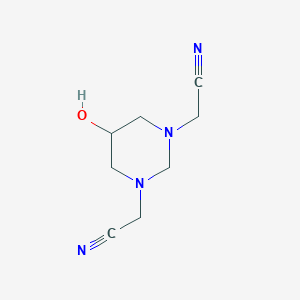
![6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14544868.png)
![2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile](/img/structure/B14544871.png)
![Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate](/img/structure/B14544876.png)
